molecular formula C13H15NO5 B3027755 Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate CAS No. 1379811-87-6

Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Cat. No. B3027755
CAS RN: 1379811-87-6
M. Wt: 265.26
InChI Key: GVQWDHVSVMXSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a chemical compound with the molecular formula C₁₃H₁₅NO₅ . It is a product of SpiroChem .


Molecular Structure Analysis

The SMILES string of Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is O=C(OCC1=CC=CC=C1)CC2(COC2)CN+=O . The InChI string is 1S/C13H15NO5/c15-12(19-7-11-4-2-1-3-5-11)6-13(8-14(16)17)9-18-10-13/h1-5H,6-10H2 .

Scientific Research Applications

Catalytic Activity in Benzylation

Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate demonstrates efficacy in secondary benzylation reactions. The use of benzyl alcohols with metal triflates, including La, Yb, Sc, and Hf triflates, in nitromethane, has shown effectiveness in benzylation of various nucleophiles. This method is particularly useful for nucleophiles with acid-sensitive functional groups (Noji et al., 2003).

Synthesis of Novel Compounds

This compound has been used in the synthesis of novel tocopheryl compounds. A study on α-tocopheryl acetate with concentrated nitric acid revealed a non-radical, two-step mechanism producing 5-nitromethyl-γ-tocopheryl acetate in good yields (Adelwoehrer et al., 2003).

Chemoprotective Activity

Research on isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate (YH439), synthesized as a hepatoprotective drug, demonstrated potential chemoprotective activity against the carcinogen benzo[a]pyrene (Surh et al., 1996).

Antibacterial Activities

2-Oxaisocephems synthesized using benzyl 3-acetyloxymethyl-7-azido-8-oxo-1-aza-4-oxabicyclo[4.2.0]oct-2-ene-2-carboxylate showed potent antibacterial activities, particularly against gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Cross-Coupling Reactions

The compound has been used in cross-coupling reactions of benzylic acetates with arylboronic acids, proving effective in producing diarylmethanes (Kuwano & Yokogi, 2005).

Synthesis of Carbohydrate Derivatives

In the field of carbohydrate chemistry, this compound has been involved in the synthesis of DL-apiose derivatives through photochemical cycloaddition reactions (Araki et al., 1981).

Anticancer Studies

It has also been utilized in the synthesis of indole-coumarin hybrids, with potential anticancer activity, particularly through docking studies with the Bcl-2 gene involved in tumorigenesis (Kamath et al., 2015).

Synthesis of Aldose Reductase Inhibitors

Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, synthesized from this compound, showed potential as aldose reductase inhibitors, which are significant in treating diabetic complications (Ali et al., 2012).

Conversion into Oxetanes

The compound has been used for the stereospecific conversion of diastereoisomeric 1,3-diols into oxetanes, demonstrating its utility in organic synthesis and stereochemical control (Aftab et al., 2000).

Debenzylation and Substitution Reactions

It has also played a role in regio- and stereocontrolled debenzylation and substitution reactions of C-2 formyl glycals, aiding in the synthesis of constrained beta-sugar amino acids (Rawal et al., 2009).

properties

IUPAC Name

benzyl 2-[3-(nitromethyl)oxetan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(19-7-11-4-2-1-3-5-11)6-13(8-14(16)17)9-18-10-13/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQWDHVSVMXSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)OCC2=CC=CC=C2)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191628
Record name 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379811-87-6
Record name 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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